2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
CAS No.: 477890-29-2
Cat. No.: VC4507267
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477890-29-2 |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.78 |
| IUPAC Name | 1-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile |
| Standard InChI | InChI=1S/C18H15ClN2O2/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-20)10-21)11-3-5-12(19)6-4-11/h3-6,15H,7-8H2,1-2H3 |
| Standard InChI Key | MWHHZYWFLHIBFN-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C |
Introduction
2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a complex organic compound with a molecular formula of C18H15ClN2O2 and a molecular weight of 326.78 g/mol . This compound belongs to the spirooctane class, featuring a spiro ring system with a chlorophenyl group attached. The presence of two cyano groups and two keto groups in its structure suggests potential applications in organic synthesis and pharmaceutical chemistry.
Synthesis and Availability
| Supplier | Lead Time | Price (per gram) |
|---|---|---|
| Key Organics | N/A | Varies by quantity |
| BLD Pharmatech Co., Limited (USA) | 30 days | $599 (1 g) |
| BLD Pharmatech GmbH (Germany) | 30 days | $599 (1 g) |
| AA BLOCKS (USA) | 35 days | $255 (1 g) |
Potential Applications
While specific applications of 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile are not well-documented, compounds with similar structures have shown promise in pharmaceutical research due to their potential biological activities. The presence of cyano and keto groups makes it a versatile intermediate for organic transformations, which could be useful in synthesizing more complex molecules with therapeutic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume